molecular formula C17H16FNO3S B2582686 N-(3-(benzofuran-2-yl)propyl)-4-fluorobenzenesulfonamide CAS No. 2034281-22-4

N-(3-(benzofuran-2-yl)propyl)-4-fluorobenzenesulfonamide

Cat. No.: B2582686
CAS No.: 2034281-22-4
M. Wt: 333.38
InChI Key: ZIHMYYRQJIEOEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(benzofuran-2-yl)propyl)-4-fluorobenzenesulfonamide is a sulfonamide derivative characterized by a benzofuran moiety linked to a propyl chain and a 4-fluorobenzenesulfonamide group. The benzofuran group in this compound may enhance lipophilicity and binding affinity to biological targets, such as enzymes or receptors, due to its aromatic and planar structure.

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO3S/c18-14-7-9-16(10-8-14)23(20,21)19-11-3-5-15-12-13-4-1-2-6-17(13)22-15/h1-2,4,6-10,12,19H,3,5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIHMYYRQJIEOEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)CCCNS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzofuran-2-yl)propyl)-4-fluorobenzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of N-(3-(benzofuran-2-yl)propyl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(3-(benzofuran-2-yl)propyl)-4-fluorobenzenesulfonamide with structurally related sulfonamide derivatives, focusing on substituents, molecular properties, and bioactivities:

Compound Name Substituent Molecular Weight Key Properties/Bioactivities Reference
This compound 3-(benzofuran-2-yl)propyl ~345.4 g/mol¹ Hypothesized enhanced lipophilicity and receptor binding due to benzofuran moiety. N/A²
N-(3-(1H-imidazol-1-yl)propyl)-4-fluorobenzenesulfonamide 3-(imidazol-1-yl)propyl ~309.3 g/mol Synthesized via reaction of 3-(imidazol-1-yl)propan-1-amine with 4-fluorobenzenesulfonyl chloride. Potential antimicrobial activity inferred from structural analogs.
4-Fluoro-N-(3-methoxypropyl)benzenesulfonamide 3-methoxypropyl 261.3 g/mol Higher hydrophilicity due to methoxy group; used in studies of solubility-modifying substituents.
N-(3-chloropropyl)-4-fluoro-N-phenylbenzenesulfonamide 3-chloropropyl + phenyl 327.8 g/mol Chlorine substituent may increase electrophilicity; synthetic routes involve sulfonylation of chloropropylamine intermediates.
N,N'-(3,3′-dimethoxybiphenyl-4,4′-diyl)bis(4-fluorobenzenesulfonamide) Dimethoxybiphenyl + dual sulfonamide ~624.6 g/mol Exhibits antibacterial and antifungal activity comparable to Chloramphenicol and Ketoconazole.

¹Calculated based on molecular formula.

Key Observations:

Substituent Impact on Bioactivity :

  • The benzofuran group in the target compound likely improves membrane permeability compared to methoxy or imidazole substituents .
  • Chlorine substituents (e.g., in N-(3-chloropropyl)-4-fluoro-N-phenylbenzenesulfonamide) may enhance reactivity but could introduce toxicity concerns .

Synthetic Routes :

  • Most analogs are synthesized via nucleophilic substitution between sulfonyl chlorides and amine intermediates. For example, N-(3-(1H-imidazol-1-yl)propyl)-4-fluorobenzenesulfonamide is prepared using triethylamine (TEA) as a base in dichloromethane .

Antimicrobial Potential: Bis-sulfonamide derivatives (e.g., N,N'-(3,3′-dimethoxybiphenyl-4,4′-diyl)bis(4-fluorobenzenesulfonamide)) show broad-spectrum activity, suggesting that the target compound’s benzofuran group could similarly enhance efficacy against resistant pathogens .

Research Findings and Implications

  • Structural Flexibility : The propyl linker in sulfonamides allows for modular substitution, enabling optimization of pharmacokinetic properties.
  • Benzofuran Advantage : Benzofuran’s aromaticity may facilitate π-π stacking interactions with biological targets, a feature absent in methoxy or chloro analogs .
  • Unmet Needs : Further studies are required to evaluate the target compound’s specific bioactivity, toxicity, and metabolic stability.

Notes

  • The diversity of sulfonamide derivatives underscores the importance of substituent selection in drug design.
  • Evidence gaps highlight the need for targeted experimental studies on this compound to validate hypotheses derived from structural analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.